7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
“7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine: This compound shares a similar thiazole and methoxy group but differs in the core structure.
Other Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.
Uniqueness
The uniqueness of “7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide” lies in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-7-20-14(15-8)16-13(17)11-6-9-4-3-5-10(18-2)12(9)19-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPFOKDRGGQEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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